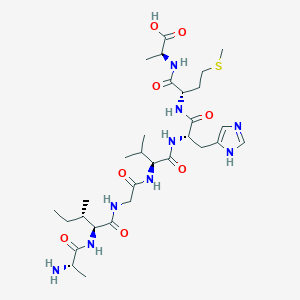

L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine

Description

Properties

CAS No. |

800366-42-1 |

|---|---|

Molecular Formula |

C30H51N9O8S |

Molecular Weight |

697.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C30H51N9O8S/c1-8-16(4)24(39-25(41)17(5)31)28(44)33-13-22(40)38-23(15(2)3)29(45)37-21(11-19-12-32-14-34-19)27(43)36-20(9-10-48-7)26(42)35-18(6)30(46)47/h12,14-18,20-21,23-24H,8-11,13,31H2,1-7H3,(H,32,34)(H,33,44)(H,35,42)(H,36,43)(H,37,45)(H,38,40)(H,39,41)(H,46,47)/t16-,17-,18-,20-,21-,23-,24-/m0/s1 |

InChI Key |

NPPNARRQJZTZLY-CTKXZHAQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Fmoc SPPS Protocol

Resin selection : Rink amide resin for C-terminal amide or Wang resin for C-terminal acid.

Amino acid activation : HATU or HBTU with DIEA as a base.

Deprotection : 20% piperidine in DMF for Fmoc removal.

Coupling sequence :

- C-terminal alanine (Fmoc-Ala-OH) loaded onto resin.

- Methionine (Fmoc-Met-OH): Coupled with HATU/DIEA.

- Histidine (Fmoc-His(Trt)-OH): Trityl protection prevents imidazole side reactions.

- Valine (Fmoc-Val-OH), glycine (Fmoc-Gly-OH), isoleucine (Fmoc-Ile-OH), and N-terminal alanine (Fmoc-Ala-OH).

| Step | Residue | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ala | Rink amide resin, Fmoc-Ala-OH, HATU/DIEA | 95–98 |

| 2 | Met | Fmoc-Met-OH, HATU/DIEA | 90–95 |

| 3 | His | Fmoc-His(Trt)-OH, HATU/DIEA | 85–90 |

| 4 | Val | Fmoc-Val-OH, HATU/DIEA | 95–98 |

| 5 | Gly | Fmoc-Gly-OH, HATU/DIEA | 90–95 |

| 6 | Ile | Fmoc-Ile-OH, HATU/DIEA | 95–98 |

| 7 | Ala | Fmoc-Ala-OH, HATU/DIEA | 95–98 |

Side-Chain Protection and Deprotection

- Histidine : Trityl (Trt) group removed with 1% TFA in DCM.

- Methionine : No protection required unless oxidation is a concern; TFA cleavage includes TIS as a scavenger.

Alternative Liquid-Phase Methods

Mixed Anhydride Coupling

Patent CN101062938B describes dipeptide synthesis via mixed anhydrides, applicable for shorter segments.

Steps :

- Activate α-carboxyl : Use DCC or phosgene to form mixed anhydride.

- Condense with amino acid : React with N-protected amino acid (e.g., Boc-Ala).

- Deprotection : Acid hydrolysis (HCl) to yield dipeptide.

| Method | Reagents | Advantages | Limitations |

|---|---|---|---|

| Mixed Anhydride | Phosgene, DCC | High purity | Toxicity (phosgene), limited to small peptides |

| Active Esters | HOSu, DCC | Easy scale-up | Requires excess coupling agents |

Purification and Characterization

Reverse-Phase HPLC

Mass Spectrometry (MS)

Optimization and Troubleshooting

Racemization Mitigation

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted or modified using specific reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Biochemical Applications

1.1 Drug Development and Therapeutics

Peptides such as L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine have been investigated for their therapeutic potential in treating various diseases. The unique sequence of amino acids can affect the peptide's biological activity, making it a candidate for drug development.

- Antimicrobial Activity : Research has shown that peptides can exhibit antimicrobial properties. For instance, studies have indicated that certain dipeptides can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar qualities .

- Cancer Treatment : Peptides are being explored as targeted therapies in oncology. Their ability to selectively bind to cancer cells while sparing normal cells is a significant advantage. The specific sequence of this peptide may enhance its efficacy against certain types of tumors .

Material Science Applications

2.1 Sorption Properties

The sorption capacity of peptides has been extensively studied for their potential use in material science. This compound can form clathrates with organic compounds, which may be beneficial in environmental applications.

- Clathrate Formation : Research indicates that peptides can encapsulate organic vapors, enhancing their thermal stability and selectivity towards specific compounds. This property could be harnessed for environmental remediation or sensor technologies .

| Peptide | Sorption Capacity | Thermal Stability | Selectivity |

|---|---|---|---|

| L-Alanyl-L-isoleucylglycyl... | Moderate | High | Selective for chloroalkanes |

| L-Valyl-L-alanine | High | Moderate | Broad spectrum |

Case Studies

3.1 Antimicrobial Peptide Research

In a study published in Scientific Reports, researchers synthesized a series of peptides, including variations of this compound, to evaluate their antimicrobial efficacy against resistant strains of bacteria. The findings demonstrated that specific modifications to the peptide sequence significantly enhanced its antimicrobial properties, indicating potential for therapeutic use .

3.2 Environmental Applications

A recent investigation into the sorption properties of peptides found that this compound effectively captured volatile organic compounds (VOCs) from air samples. This study highlights the peptide's potential application in air purification systems and environmental monitoring technologies .

Mechanism of Action

The mechanism of action of L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine depends on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to active sites or altering protein conformation, thereby influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine with analogous peptides identified in the evidence:

Key Observations :

Amino Acid Composition: The target peptide shares His and Met with most analogs, suggesting conserved roles in redox or metal-binding processes.

Its molecular weight (~750) is significantly lower than most analogs (1,147–2,600), simplifying synthesis and purification .

Functional Implications: The His-Met motif is recurrent in peptides with antioxidant or catalytic activity (e.g., CAS 581-05-5) .

Biological Activity

L-Alanyl-L-isoleucylglycyl-L-valyl-L-histidyl-L-methionyl-L-alanine is a complex peptide consisting of seven amino acids. Its biological activity is of significant interest in fields such as nutrition, pharmacology, and biochemistry. This article explores the biological activity of this compound, including its effects on immune function, metabolism, and potential therapeutic applications.

Structure and Properties

The compound is composed of the following amino acids:

- L-Alanine (Ala)

- L-Isoleucine (Ile)

- L-Glycine (Gly)

- L-Valine (Val)

- L-Histidine (His)

- L-Methionine (Met)

- L-Alanine (Ala)

Each amino acid contributes unique properties to the peptide, influencing its solubility, stability, and biological interactions.

Table 1: Amino Acid Characteristics

| Amino Acid | 1-letter Code | Polarity | Charge at pH 7.4 | Hydropathy Index |

|---|---|---|---|---|

| Alanine | A | Nonpolar | Neutral | 1.8 |

| Isoleucine | I | Nonpolar | Neutral | 4.5 |

| Glycine | G | Nonpolar | Neutral | -0.4 |

| Valine | V | Nonpolar | Neutral | 4.2 |

| Histidine | H | Polar | Positive | -3.2 |

| Methionine | M | Nonpolar | Neutral | 1.9 |

Immune Function

Research has shown that dipeptides like L-alanyl-L-glutamine can enhance immune response in critically ill patients. In a study involving surgical patients receiving total parenteral nutrition (TPN), those supplemented with L-alanyl-L-glutamine exhibited significantly higher levels of immunoglobulins (IgA and IgM) compared to control groups receiving standard TPN. Specifically, the TPN + Aln-Gln group demonstrated improved immune markers and reduced C-reactive protein levels, indicating less systemic inflammation .

Metabolic Effects

The incorporation of this compound into nutritional regimens may also affect metabolic pathways. Dipeptides are known to be absorbed more efficiently than free amino acids, potentially leading to enhanced nitrogen retention and better overall nutritional status in patients .

Case Studies

- Surgical Patients : A retrospective analysis involving 354 surgical patients indicated that those receiving TPN supplemented with L-alanyl-L-glutamine had fewer nosocomial infections and better glycemic control compared to those on standard TPN .

- Intensive Care Units : Another multicenter trial found that patients receiving alanine-glutamine supplementation had reduced episodes of pneumonia and urinary tract infections during their ICU stay .

The mechanisms through which this compound exerts its effects include:

- Enhanced Protein Synthesis : Dipeptides facilitate quicker absorption in the gastrointestinal tract, promoting faster protein synthesis.

- Immune Modulation : Certain amino acids within the peptide may play roles in modulating immune responses by influencing cytokine production and lymphocyte activity.

Table 2: Clinical Outcomes from Supplementation Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.